molecular formula C11H11N B042744 Tetrahydrocyclopent(b)indole CAS No. 2047-91-8

Tetrahydrocyclopent(b)indole

Cat. No. B042744
CAS RN: 2047-91-8
M. Wt: 157.21 g/mol
InChI Key: HZDXFZHFEASSBM-UHFFFAOYSA-N
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Description

Tetrahydrocyclopent(b)indole is a novel tetracyclic ring system, often synthesized through various complex organic reactions. It is a significant compound in organic chemistry due to its unique structure and potential applications.

Synthesis Analysis

  • Compounds containing tetrahydrocyclopent(b)indole have been synthesized via an acid-mediated stereospecific domino tautomerization of a tryptophan-derived alpha-amino nitrile (González-Vera, García-López, & Herranz, 2004).
  • A palladium-catalyzed oxidative annulation of 3-alkylindoles (Fujiwara-Moritani reaction) has been used for synthesizing cyclopenta[b]indoles, which were then hydrogenated to afford new fused indolines (Agy, Rodrigues, Zeoly, Simoni, & Coelho, 2019).

Molecular Structure Analysis

  • The molecular structure of tetrahydrocyclopent(b)indole includes a complex tetracyclic framework, which is a key structural feature contributing to its unique chemical properties.

Chemical Reactions and Properties

  • Tetrahydrocyclopent(b)indole undergoes various chemical reactions due to its active sites and tetracyclic structure. For instance, its synthesis involves key steps like acyliminium ion allylation and palladium-catalyzed Stille-Kelly cross-coupling reaction (Zhang, Hubbard, Akhmedov, Petersen, & Söderberg, 2015).

Scientific Research Applications

  • Imino 1,2,3,4-tetrahydrocyclopent[b]indole carbamates demonstrate potential as dual inhibitors of acetylcholinesterase and monoamine oxidase. Specifically, the ortho-halogen substitution in these compounds is known to increase their binding affinity for both enzymes (D. Fink et al., 1996).

  • Tetracyclic indoline scaffolds, derived from compounds like Tetrahydrocyclopent(b)indole, are versatile building blocks for a variety of indole alkaloids. They hold significant potential in synthetic chemistry and medicinal chemistry applications (Yan-shi Wang et al., 2018).

  • Indole derivatives, including Tetrahydrocyclopent(b)indole, are gaining attention as effective tools in drug discovery for various diseases. Recent research focuses on their synthesis and ways to reduce toxicity (A. Kumari & R. Singh, 2019).

  • There has been a development of a two-step sequence for synthesizing cyclopenta[b]indoles, which can be used to access fused indolines for diverse biological applications. This method achieves structural diversity in up to 37% overall yield (André Capretz Agy et al., 2019).

  • Indoles have been identified as promising therapeutic drugs for various conditions, with the potential for novel, potent molecules having lesser side effects (N. Chadha & O. Silakari, 2017).

  • Indole scaffolds, including Tetrahydrocyclopent(b)indole, have shown promising antiviral activity. Structural motifs of these compounds are highlighted for their antiviral properties, indicating potential for future research in this area (Atukuri Dorababu, 2020).

  • The synthesis of indole-3-carbinol in acidic media, which can be converted into a mixture of acetonitrile-soluble products, shows potential carcinogenic activity. This formation may not involve radical intermediates, which is crucial for understanding its biological functions and potential applications in bioremediation and biomedicine (K. R. Grose & L. Bjeldanes, 1992).

Safety And Hazards

Tetrahydrocyclopent(b)indole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Research on the synthesis of indole and its derivatives, including Tetrahydrocyclopent(b)indole, continues to evolve . The development of new synthetic routes and the exploration of their potential applications in various fields are areas of ongoing study .

properties

IUPAC Name

1,2,3,4-tetrahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,12H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDXFZHFEASSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296917
Record name 1,2,3,4-tetrahydrocyclopenta[b]indole
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydrocyclopenta[b]indole

CAS RN

2047-91-8
Record name 1,2,3,4-Tetrahydrocyclopent[b]indole
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Record name 1,2,3,4-tetrahydrocyclopenta[b]indole
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Record name 1,2,3,4-Tetrahydrocyclopent[b] indole
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Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (˜18 M, 35 mL) was added dropwise to a mixture of phenyl hydrazine (510 mmol, 50 mL) and cyclopentanone (45 mL, 510 mmol) in water (250 mL). The resulting mixture was heated to reflux for 30 min and then allowed to cool to room temperature. The liquid was decanted from the reaction mixture leaving a red, gummy solid. Hexanes (500–600 mL) was added to the flask and the mixture was heated to reflux. The yellow hexane solution was decanted hot from the mixture and placed in the freezer (crystallization begins immediately). More hexanes is added to the flask and the procedure repeated two more times using a total volume of 1500 mL of hexanes. After 1 h in the freezer, the solid was collected from the flasks and dried providing the known indole (410 mmol, 65 g, 80%).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

A solution of phenylhydrazine (32.44 g, 300 mmol) in 2-propanol (300 mL) was treated with cyclopentanone (27 mL, 25.7 g, 305 mmol). The solution was stirred at 20° C. for 1 h and poured onto mixture of ice (900 g) and water (300 mL). The chilled mixture was stirred until the ice had melted then filtered. The filter-cake was washed with water (2×300 mL) an the resultant damp solid (85 g) was added to water (540 mL). The stirred suspension was treated with concentrated sulfuric acid (33 mL, 61 g, 600 mmol) then heated under reflux for 30 min, cooled to 0° C. and stirred for 15 min. The dark red solid was filtered off, washed with water (2×60 mL) and air-dried for 18 h. The crude product was added to dichloromethane (300 mL), stirred for 30 min then filtered, washing with dichloromethane (100 mL). The filtrate was treated with silica (48 g), stirred for 1 h, filtered and washed with dichloromethane (400 mL). The filtrate was concentrated to give a solid, which was triturated with hexane to give 1,2,3,4-tetrahydrocyclopent[b]indole (30 g, 65%) as a pink solid. Analytical data for 1,2,3,4-tetrahydrocyclopent[b]indole are included in Table 3 below.
Quantity
32.44 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
900 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
33 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
DJ Davies, PJ Garratt, DA Tocher… - Journal of medicinal …, 1998 - ACS Publications
Tetrahydrocyclopent[b]indoles, tetrahydrocarbazoles, and hexahydrocyclohept[b]indoles have been prepared as melatonin analogues to investigate the nature of the binding site of the …
Number of citations: 87 pubs.acs.org
T KURIHARA, K NASU, S HAGINAGA… - Chemical and …, 1984 - jstage.jst.go.jp
4, 7-Dihydro-4-methyl-7-(N-methyl-3-indolyl) pyrazolo [1, 5-α] pyrimidine (3) obtained from pyrazolo [1, 5-α] pyrimidine (1) was treated with indole in the presence of an excess of …
Number of citations: 4 www.jstage.jst.go.jp
DM Fink, MG Palermo, GM Bores, FP Huger… - Bioorganic & Medicinal …, 1996 - Elsevier
A series of imino 1,2,3,4-tetrahydrocyclopent[b]indole carbamates was prepared and evaluated as dual acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitors. Halogen …
Number of citations: 60 www.sciencedirect.com
V Sangeetha - Kongunadu Research Journal, 2014 - krjournal.com
Mixed aldol condensation of 1-oxo-1, 2, 3, 8-tetrahydrocyclopent [b]-indole (1a-d) with pyridine-2-ldehyde (2) under basic condition led to formation of 2-pyridelydine-1-oxo-1, 2, 3, 8-…
Number of citations: 4 krjournal.com
R Satheeshkumar, R Montecinos, A Vera… - Journal of Molecular …, 2021 - Elsevier
We present Et 3 N mediated synthesis of a novel dispirocompound from 5-methyl-2-(4′-fluorophenylidine)-1-oxo-1,2,3,8-tetrahydrocyclopent[b]indole, isatin, and sarcosine through 1,3-…
Number of citations: 3 www.sciencedirect.com
AR Katritzky, G Zhang, L Xie… - The Journal of Organic …, 1996 - ACS Publications
1-Methyl-3-(benzotriazol-1-ylmethyl)indole (1) undergoes lithiation and 1,4-addition with a variety of α,β-unsaturated ketones and aldehydes. Subsequent treatment with an acidic resin …
Number of citations: 28 pubs.acs.org
JG Rodriguez, F Temprano, C Esteban-Calderon… - Tetrahedron, 1985 - Elsevier
A conformational study of the title compound has been carried out in solution and solid states. The molecules are packed in the crystal forming a charge-transfer complex, where two …
Number of citations: 66 www.sciencedirect.com
O Miyata, N Takeda, Y Kimura, Y Takemoto, N Tohnai… - Tetrahedron, 2006 - Elsevier
[3,3]-Sigmatropic rearrangement of N-trifluoroacetyl enehydrazines provides a novel method for the construction of indoles. N-Trifluoroacetyl enehydrazine having a cyclopentene ring …
Number of citations: 32 www.sciencedirect.com
D Fan, W Sun, P Qiu, Z Wu, Y Li, S Wan, T Jiang… - European Journal of …, 2014 - Elsevier
We synthesized a series of novel 3-indolyl cyclopent[b]indoles by trifluoroacetic acid mediated cyclodimerizations. The reaction showed high stereoselectivity and moderate to good …
Number of citations: 8 www.sciencedirect.com
V Sangeetha, KJ Prasad - 2004 - nopr.niscpr.res.in
Reaction of 1-oxo-1,2,3,8-tetrahydrocyclopent[b]indoles 1a-e with semicarbazide hydrochloride produced 1-semicarbazono-1,2,3,8-tetrahydrocyclopent[b]indoles 2a-e, which are …
Number of citations: 3 nopr.niscpr.res.in

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